1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The structure of triazole derivatives, such as 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been extensively studied. For example, research on similar compounds includes the structural determination using methods like X-ray diffraction and quantum-chemical calculations (Shtabova et al., 2005). These analyses are crucial in understanding the chemical behavior and potential applications of these compounds.
Antimicrobial Properties
- Triazole derivatives have been shown to possess antimicrobial properties. For instance, research has demonstrated the antibacterial properties of various triazole compounds (Iradyan et al., 2014). These findings suggest potential applications in developing new antibiotics or antiseptics.
Pharmaceutical Applications
- Some triazole compounds have been identified for their pronounced anticonvulsant activities, surpassing some existing drugs. This highlights the potential for developing new pharmaceutical treatments for conditions like epilepsy (Perekhoda, 2015).
Biological Activity Studies
- The synthesis of triazole derivatives and their biological activities have been a subject of research, with studies focusing on their potential use in treating bacterial infections and other diseases (Bektaş et al., 2007). This research area is significant in the search for new therapeutic agents.
Chemical Synthesis Techniques
- Research has also focused on developing new methods for the synthesis of triazole derivatives. These studies explore efficient and selective synthesis techniques, which are essential for producing these compounds at an industrial scale (Liu et al., 2015).
properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-6-4-9(10(19-3)5-8(6)13)16-7(2)11(12(17)18)14-15-16/h4-5H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOLEPNCMTAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C(=C(N=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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